![molecular formula C10H18O2 B1598790 (Z)-3-Octen-1-ol acetate CAS No. 69668-83-3](/img/structure/B1598790.png)
(Z)-3-Octen-1-ol acetate
Overview
Description
(Z)-3-Octen-1-ol acetate is an organic compound that belongs to the class of esters. It is commonly known for its fruity, mushroom-like aroma and is widely used in the food and fragrance industries. However, (Z)-3-Octen-1-ol acetate also has potential applications in scientific research due to its unique properties. In
Scientific Research Applications
1. Synthesis and Preparation
- Synthesis Techniques : The preparation of 1-octen-3-ol, closely related to (Z)-3-Octen-1-ol acetate, involves selective hydrogenation and palladium-catalyzed allylic rearrangement. This process exemplifies the chemical synthesis of complex organic compounds (Tsuji, Tsuruoka, & Yamamoto, 1976).
2. Attractants in Pest Management
- Mosquito Attraction : Studies on 1-octen-3-ol, a compound structurally similar to (Z)-3-Octen-1-ol acetate, show its efficacy as a strong attractant for mosquito species, suggesting potential applications in pest control strategies (Cilek et al., 2012).
- Insect Pheromones : Research indicates that isomers of 3-octen-1-ol acetate, such as the (Z,Z) and (E,Z) forms, are effective as sex attractants in various moth species. This highlights the role of these compounds in the synthesis of insect pheromones for pest management (Nielsen et al., 1978).
3. Biological and Environmental Interactions
- Role in Fungi and Plants : Research shows that 1-octen-3-ol and its derivatives, like (Z)-3-Octen-1-ol acetate, play significant roles in the biological processes of fungi and plants, particularly in response to mechanical wounding (Kihara et al., 2014).
- Atmospheric Chemistry : The reactivity of unsaturated alcohols, including compounds like 1-octen-3-ol, with chlorine atoms has implications for understanding atmospheric chemistry and environmental pollution (Grira et al., 2020).
4. Food Industry Applications
- Flavor and Aroma Production : Compounds like 1-octen-3-ol, related to (Z)-3-Octen-1-ol acetate, are isolated from oxidized linoleic acid esters and contribute to the flavor and aroma in various food products (Hoffmann, 1962).
properties
IUPAC Name |
[(Z)-oct-3-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXNWSHRRVPWLO-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Octen-1-ol acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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